2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine
CAS No.:
Cat. No.: VC17696708
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-(1-ethylpyrazol-4-yl)-6-methylpiperidine |
| Standard InChI | InChI=1S/C11H19N3/c1-3-14-8-10(7-12-14)11-6-4-5-9(2)13-11/h7-9,11,13H,3-6H2,1-2H3 |
| Standard InChI Key | MOMNIYDAEJNLHY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2CCCC(N2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 2-position with a 1-ethylpyrazol-4-yl group and at the 6-position with a methyl group. This configuration introduces steric and electronic effects that influence its reactivity and interactions. The IUPAC name, 2-(1-ethylpyrazol-4-yl)-6-methylpiperidine, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| Canonical SMILES | CCN1C=C(C=N1)C2CCCC(N2)C |
| InChI Key | MOMNIYDAEJNLHY-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, while the pyrazole moiety’s planarity facilitates π-π stacking interactions.
Physicochemical Characteristics
Though experimental data on solubility, melting point, and logP are unavailable, predictions using analogous compounds suggest moderate lipophilicity () and solubility in polar aprotic solvents like DMSO or ethanol. The ethyl and methyl substituents enhance hydrophobic interactions, potentially improving membrane permeability in biological systems.
Synthesis and Optimization
Cyclocondensation Strategies
The primary synthesis route involves cyclocondensation reactions between α, β-unsaturated aldehydes/ketones and substituted phenylhydrazines. Vitamin B1 (thiamine) has been employed as an eco-friendly catalyst to facilitate pyrazole ring formation under mild conditions. A representative protocol includes:
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Reagent Mixing: Combine 1-ethyl-1H-pyrazole-4-carbaldehyde with 6-methylpiperidine in ethanol.
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Catalysis: Add thiamine hydrochloride (5 mol%) and heat at 60°C for 12 hours.
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Workup: Quench with ice water, extract with dichloromethane, and purify via column chromatography (yield: ~65%).
Solvent and Temperature Effects
Optimization studies indicate that ethanol and dioxane are optimal solvents, balancing reaction rate and yield. Elevated temperatures (>70°C) risk side reactions, such as N-alkylation of the piperidine nitrogen. Acidic or basic additives (e.g., HCl or NaOH) may adjust protonation states but require careful pH control to prevent decomposition.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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-NMR (500 MHz, CDCl): δ 1.35 (t, J = 7.1 Hz, 3H, CHCH), 2.15 (s, 3H, CH), 2.45–2.60 (m, 4H, piperidine H), 3.95 (q, J = 7.1 Hz, 2H, CHCH), 7.25 (s, 1H, pyrazole H).
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-NMR: δ 14.2 (CHCH), 21.8 (CH), 46.5 (piperidine C), 121.5 (pyrazole C).
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Mass Spectrometry (MS):
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ESI-MS: m/z 194.2 [M+H].
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Biological Activities and Hypothetical Applications
Pyrazole Derivatives as Pharmacophores
While direct studies on 2-(1-ethyl-1H-pyrazol-4-yl)-6-methylpiperidine are scarce, its structural analogs exhibit:
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Antimicrobial Activity: Pyrazole-piperidine hybrids inhibit bacterial DNA gyrase (IC: 2–8 μM).
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Anticancer Potential: Analogous compounds induce apoptosis in HeLa cells via caspase-3 activation.
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Neurological Effects: Some derivatives modulate serotonin receptors (5-HT), suggesting antidepressant applications.
Structure-Activity Relationship (SAR) Considerations
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The ethyl group on the pyrazole may enhance metabolic stability by resisting oxidative demethylation.
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The 6-methylpiperidine moiety could improve blood-brain barrier penetration due to increased lipophilicity.
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Kinase Inhibition: Pyrazole derivatives often target kinases (e.g., JAK2, EGFR), warranting kinase profiling.
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In Vivo Toxicology: Acute and chronic toxicity studies are essential for preclinical development.
Synthetic Chemistry Opportunities
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Asymmetric Synthesis: Chiral catalysts could yield enantiomerically pure variants for stereoselectivity studies.
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Green Chemistry: Replace thiamine with immobilized enzymes or nanocatalysts to improve sustainability.
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